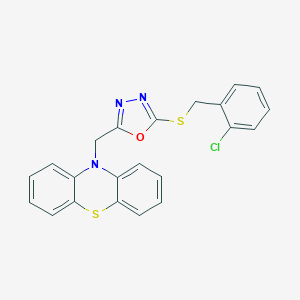
2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide is a chemical compound that has gained attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide involves the formation of a sulfide bond with thiols in biological systems. This results in the release of the phenothiazine moiety, which then undergoes oxidation to generate a fluorescent signal. In photodynamic therapy, the compound is activated by light, leading to the generation of reactive oxygen species that induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide has been found to have low toxicity in vitro and in vivo. It has been shown to selectively target cancer cells, making it a promising candidate for cancer treatment. The compound has also been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide is its ability to selectively target thiols in biological systems, making it a useful tool for studying thiol-related processes. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide. One area of research is the development of more stable and soluble derivatives of the compound for improved efficacy in various applications. Another area of research is the exploration of the antioxidant properties of the compound for potential applications in the treatment of oxidative stress-related diseases. Additionally, further studies on the mechanism of action and selectivity of the compound may provide insights into its potential applications in biological systems.
Synthesemethoden
The synthesis of 2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide involves the reaction of 2-chlorobenzyl chloride with 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-thiol in the presence of a base. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-chlorobenzyl 5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl sulfide has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Eigenschaften
Molekularformel |
C22H16ClN3OS2 |
|---|---|
Molekulargewicht |
438 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-(phenothiazin-10-ylmethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C22H16ClN3OS2/c23-16-8-2-1-7-15(16)14-28-22-25-24-21(27-22)13-26-17-9-3-5-11-19(17)29-20-12-6-4-10-18(20)26/h1-12H,13-14H2 |
InChI-Schlüssel |
YOJSHXZYJBAZDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)CN3C4=CC=CC=C4SC5=CC=CC=C53)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(O2)CN3C4=CC=CC=C4SC5=CC=CC=C53)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dichlorophenyl)-8,8-dimethyl-2-(2-oxopropylsulfanyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292777.png)
![5-(1,3-benzodioxol-5-yl)-8,8-dimethyl-2-methylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292779.png)
![6-Fluoro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B292782.png)
![N,N-dibenzyl-N-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B292783.png)
![2-(allylsulfanyl)-N-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B292785.png)
![2-(allylsulfanyl)-3-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B292786.png)
![7-Phenyl-10-methyl-5,12-dioxa-9,11-diazabenzo[a]anthracene-6,8(7H,9H)-dione](/img/structure/B292790.png)
![4-[2-(4-bromophenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B292791.png)
![4-(2-Oxopropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-9-one](/img/structure/B292792.png)
![N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292793.png)
![N-benzyl-2-[(5-cyano-6-oxo-3,4-diphenyl-1(6H)-pyridazinyl)acetyl]hydrazinecarbothioamide](/img/structure/B292794.png)
![5,7-diamino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrido[3,2-e]pyrazine-6-carbonitrile](/img/structure/B292795.png)

![ethyl 5-[({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B292799.png)